2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde
Overview
Description
“2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.20 . It is used in various scientific research and has been mentioned in several peer-reviewed papers .
Synthesis Analysis
The synthesis of “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” and similar compounds has been reported in the literature . For instance, a series of 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” can be represented by the SMILES string and InChI key . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” include a molecular weight of 187.20 . More specific properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved documents.Scientific Research Applications
Synthesis and Catalysis
Researchers have developed methodologies for synthesizing various complex molecules using benzaldehydes as key intermediates. For example, a one-pot synthesis approach was demonstrated for creating 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines, highlighting the utility of benzaldehydes in constructing complex heterocyclic structures (Moshkin & Sosnovskikh, 2014). Similarly, benzaldehyde derivatives have been employed in the synthesis of 2-(alkylamino)-1-arylethanols, including compounds like racemic adrenaline, showcasing their versatility in organic synthesis (Moshkin & Sosnovskikh, 2013).
Enzymatic Reactions
Benzaldehyde lyase (BAL) has been used for the enantioselective synthesis of benzoin derivatives, demonstrating the potential of enzyme-catalyzed reactions in producing high-value chiral compounds (Kühl et al., 2007). This research underscores the importance of benzaldehyde derivatives in biocatalysis and green chemistry.
Material Science and Catalysis
In material science, benzaldehyde derivatives have been utilized in the preparation of metal-organic frameworks (MOFs) and coordination polymers with unique properties. For instance, new Zn complexes based on 1,2,4-triazoles were synthesized, demonstrating their luminescent properties and potential applications in optoelectronic devices (Gusev et al., 2011). Additionally, the catalytic oxidation of benzyl alcohol to benzaldehyde has been facilitated by coordination polymers and MOFs, highlighting their utility as efficient and reusable catalysts for chemical transformations (Han et al., 2006).
Analytical and Sensory Applications
Benzaldehyde and its derivatives are also important in analytical chemistry and the flavor industry. Studies have focused on the bioproduction of benzaldehyde using microbial biotransformation, emphasizing its significance in creating flavors and fragrances through biotechnological methods (Craig & Daugulis, 2013).
Safety And Hazards
The safety data sheet for “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions for “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” and similar compounds involve their potential use as anticancer agents . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds .
properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-6-10-4-2-1-3-9(10)5-13-8-11-7-12-13/h1-4,6-8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXZXSFDTOZFQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594570 | |
Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde | |
CAS RN |
906352-62-3 | |
Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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